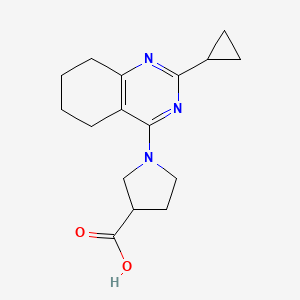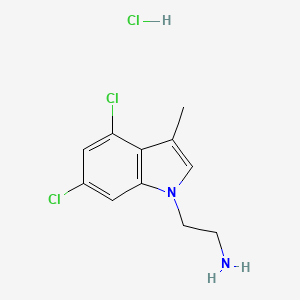![molecular formula C18H12N2O2 B11840739 [5,5'-Biquinoline]-8,8'-diol CAS No. 93656-21-4](/img/structure/B11840739.png)
[5,5'-Biquinoline]-8,8'-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5,5’-Biquinoline]-8,8’-diol is a heterocyclic organic compound that belongs to the quinoline family It is characterized by two quinoline units connected at the 5 and 5’ positions, with hydroxyl groups attached at the 8 and 8’ positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5,5’-Biquinoline]-8,8’-diol typically involves the coupling of quinoline derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions. For example, quinoline can be reacted with a suitable coupling partner in the presence of a palladium catalyst and a base under controlled temperature conditions to yield the desired product .
Industrial Production Methods
Industrial production of [5,5’-Biquinoline]-8,8’-diol may involve large-scale palladium-catalyzed coupling reactions. The process typically requires optimization of reaction conditions, including temperature, pressure, and the choice of solvents and catalysts, to achieve high yields and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
[5,5’-Biquinoline]-8,8’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The quinoline rings can be reduced to form dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [5,5’-Biquinoline]-8,8’-diol is used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which are studied for their catalytic and electronic properties .
Biology
In biological research, this compound is investigated for its potential as a fluorescent probe due to its unique photophysical properties. It can be used in imaging applications to study cellular processes .
Medicine
In medicine, [5,5’-Biquinoline]-8,8’-diol and its derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development .
Industry
In the industrial sector, [5,5’-Biquinoline]-8,8’-diol is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Its electronic properties make it suitable for use in optoelectronic devices .
Mecanismo De Acción
The mechanism of action of [5,5’-Biquinoline]-8,8’-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds with target molecules, facilitating binding and subsequent biological effects. The compound can modulate various biochemical pathways, leading to its observed therapeutic and biological activities .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Biquinoline: Similar in structure but lacks hydroxyl groups at the 8 and 8’ positions.
3,3’-Biquinoline: Differently substituted quinoline derivative with distinct chemical properties.
4,4’-Biquinoline: Another positional isomer with unique reactivity and applications.
Uniqueness
[5,5’-Biquinoline]-8,8’-diol is unique due to the presence of hydroxyl groups at the 8 and 8’ positions, which significantly influence its chemical reactivity and biological activity. These hydroxyl groups enhance its ability to form hydrogen bonds, making it a versatile compound for various applications .
Propiedades
Número CAS |
93656-21-4 |
|---|---|
Fórmula molecular |
C18H12N2O2 |
Peso molecular |
288.3 g/mol |
Nombre IUPAC |
5-(8-hydroxyquinolin-5-yl)quinolin-8-ol |
InChI |
InChI=1S/C18H12N2O2/c21-15-7-5-11(13-3-1-9-19-17(13)15)12-6-8-16(22)18-14(12)4-2-10-20-18/h1-10,21-22H |
Clave InChI |
GSPRLHFVRWTQAJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2N=C1)O)C3=C4C=CC=NC4=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11840661.png)
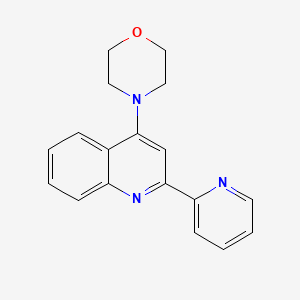

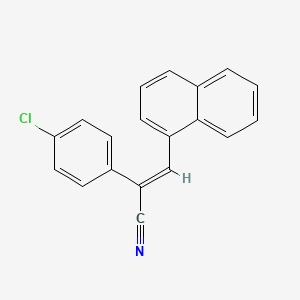



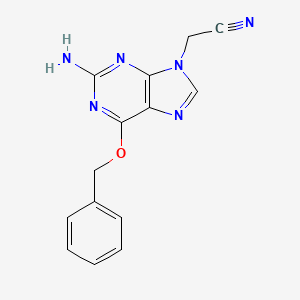
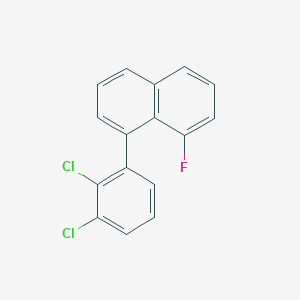
![3,8-Dimethoxy-4-methylbenzo[g]quinoline-5,10-dione](/img/structure/B11840706.png)
